molecular formula C11H15ClN2O B1428476 Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride CAS No. 416852-20-5

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride

Cat. No. B1428476
CAS RN: 416852-20-5
M. Wt: 226.7 g/mol
InChI Key: NEQBTRUXUIVJRZ-UHFFFAOYSA-N
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Description

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.7026 . It is also known by the synonyms PIPERIDIN-4-YL (PYRIDIN-2-YL)METHANONE HCL .


Molecular Structure Analysis

The molecular structure of Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride consists of a piperidine ring attached to a pyridine ring via a methanone group . The exact structural details are not available in the retrieved information.

Scientific Research Applications

Protein Kinase Inhibition

This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a pivotal role in a variety of cellular processes. Inhibitors of protein kinases have therapeutic potential in treating diseases such as cancer, where abnormal protein kinase activity is often observed .

Molecular Shape Studies

The planarity of the Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride molecule allows for investigations into how molecular shape affects biological activity. This is particularly relevant in the design of new drugs, where the three-dimensional structure of molecules can determine their interaction with biological targets .

Grignard Reagents Research

Research involving Grignard reagents, which are a class of organometallic compounds, can benefit from the use of Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride. These reagents are widely used in the formation of carbon-carbon bonds in organic synthesis .

Heteroaromatic Compound Synthesis

The compound serves as a precursor in the synthesis of heteroaromatic compounds. These compounds feature a ring structure containing at least one atom other than carbon and are of significant interest due to their diverse pharmacological activities .

Nanomolar Cdc-like Kinase 1 (CLK1) Inhibition

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride has been identified as a nanomolar inhibitor of Cdc-like kinase 1 (CLK1), which is involved in the regulation of alternative splicing and could be a target for therapeutic intervention .

Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A) Inhibition

It also inhibits Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which plays a role in neuronal development and function. Inhibition of DYRK1A is being explored for the treatment of neurological disorders .

DNA Intercalation Studies

Due to its planar structure, Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride can be used in studies related to DNA intercalation. Intercalating agents are molecules that may insert between the base pairs in DNA and have implications in cancer therapy .

Design of New Heteroaromatic Compounds

Lastly, this compound is involved in the ongoing design and synthesis of new heteroaromatic compounds with potential protein kinase inhibitory potencies. This research is crucial for the development of new therapeutic agents .

Safety and Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) of Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride are not available in the retrieved information .

Mechanism of Action

Target of Action

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride is a compound that has been identified as a potential inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thus playing a crucial role in a wide range of cellular processes, including cell division, growth, and death.

Mode of Action

The compound interacts with protein kinases by binding to their active sites, thereby inhibiting their activity . The planarity of the compound’s structure, which includes a pyrido[3,4-g]quinazoline tricyclic system, is essential for its inhibitory potency . This planar structure allows the compound to fit into the active site of the protein kinase and block its activity.

Biochemical Pathways

By inhibiting protein kinases, the compound affects various biochemical pathways that are regulated by these enzymes. The exact pathways affected would depend on the specific protein kinases that the compound targets. Given the broad role of protein kinases in cellular processes, the compound’s action could potentially impact pathways related to cell growth, division, and apoptosis, among others .

Result of Action

The inhibition of protein kinases by Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride can lead to various molecular and cellular effects. For instance, it could potentially halt cell division or induce cell death, depending on the specific protein kinases it targets and the pathways they regulate .

properties

IUPAC Name

piperidin-4-yl(pyridin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;/h1-3,6,9,12H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQBTRUXUIVJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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